molecular formula C21H19N5O2 B6107139 2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol

2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol

Cat. No.: B6107139
M. Wt: 373.4 g/mol
InChI Key: PJYZTMLZRNNUGG-UHFFFAOYSA-N
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Description

2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol is a complex organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of anthranilic acid with formamide under acidic conditions.

    Amination: The amino group at the 2nd position of the quinazoline ring can be introduced by reacting the ethoxylated quinazoline with ammonia or an amine under high temperature and pressure.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be formed by the reaction of the aminated quinazoline with appropriate aldehydes or ketones in the presence of a base such as sodium ethoxide.

    Phenylation: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, using phenylboronic acid and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Thiols or amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Thiolated or aminated quinazoline derivatives.

Scientific Research Applications

2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.

    Pharmacology: It is investigated for its potential as an anti-inflammatory and analgesic agent.

    Material Science: The compound is explored for its use in organic electronics and as a building block for the synthesis of novel materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol involves the inhibition of specific molecular targets such as kinases. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of downstream targets and thereby inhibiting cell proliferation and survival pathways. This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of overactive kinases can lead to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to similar compounds. For example, the presence of the phenyl group at the 6th position of the pyrimidine ring can enhance the compound’s ability to interact with hydrophobic pockets in protein targets, potentially leading to higher binding affinity and specificity.

Properties

IUPAC Name

2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-3-28-17-11-7-10-15-13(2)22-20(25-19(15)17)26-21-23-16(12-18(27)24-21)14-8-5-4-6-9-14/h4-12H,3H2,1-2H3,(H2,22,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYZTMLZRNNUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C(N=C(N=C21)NC3=NC(=CC(=O)N3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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